molecular formula C14H13NO2 B14434459 N-[(4-Hydroxyphenyl)(phenyl)methyl]formamide CAS No. 79876-23-6

N-[(4-Hydroxyphenyl)(phenyl)methyl]formamide

Cat. No.: B14434459
CAS No.: 79876-23-6
M. Wt: 227.26 g/mol
InChI Key: NMDOOBUMPOHFJO-UHFFFAOYSA-N
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Description

N-[(4-Hydroxyphenyl)(phenyl)methyl]formamide is an organic compound that features a formamide group attached to a benzyl structure with a hydroxyl group on one of the phenyl rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-Hydroxyphenyl)(phenyl)methyl]formamide typically involves the reaction of benzyl alcohol derivatives with formamide under specific conditions. One common method includes the use of a catalyst to facilitate the reaction between 4-hydroxybenzyl alcohol and formamide, resulting in the formation of the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the compound.

Chemical Reactions Analysis

Types of Reactions

N-[(4-Hydroxyphenyl)(phenyl)methyl]formamide undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

    Reduction: The formamide group can be reduced to amines.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or nitrating agents can be used under acidic conditions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced forms.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

N-[(4-Hydroxyphenyl)(phenyl)methyl]formamide has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(4-Hydroxyphenyl)(phenyl)methyl]formamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group and formamide moiety play crucial roles in binding to these targets, leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • N-[(4-Hydroxyphenyl)methyl]formamide
  • N-[(Phenyl)methyl]formamide
  • N-[(4-Hydroxyphenyl)(phenyl)methyl]acetamide

Uniqueness

N-[(4-Hydroxyphenyl)(phenyl)methyl]formamide is unique due to the presence of both hydroxyl and formamide groups, which confer distinct chemical reactivity and biological activity compared to similar compounds. This combination of functional groups allows for versatile applications in various fields of research.

Properties

CAS No.

79876-23-6

Molecular Formula

C14H13NO2

Molecular Weight

227.26 g/mol

IUPAC Name

N-[(4-hydroxyphenyl)-phenylmethyl]formamide

InChI

InChI=1S/C14H13NO2/c16-10-15-14(11-4-2-1-3-5-11)12-6-8-13(17)9-7-12/h1-10,14,17H,(H,15,16)

InChI Key

NMDOOBUMPOHFJO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=C(C=C2)O)NC=O

Origin of Product

United States

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